Cas no 497-76-7 (Arbutin)

Arbutin is a naturally occurring hydroquinone derivative, derived from the bearberry plant (Arctostaphylos uva-ursi) and other botanical sources. It exhibits excellent skin-brightening properties, inhibiting melanin production while being generally considered safe for use in dermatological applications.
Arbutin structure
Arbutin structure
Product Name:Arbutin
CAS No:497-76-7
MF:C12H16O7
MW:272.251244544983
MDL:MFCD00016915
CID:37795
PubChem ID:24890841
Update Time:2025-07-11

Arbutin Chemical and Physical Properties

Names and Identifiers

    • Arbutin
    • 4-HYDROXYPHENYL-BETA-D-GLUCOPYRANOSIDE
    • ARBUTOSIDE
    • B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL
    • HYDROQUINONE-BETA-D-GLUCOPYRANOSIDE
    • HYDROQUINONE-BETA-D-GLUCOSIDE
    • P-ARBUTIN
    • URSIN
    • UVASOL
    • 4-hydroxyphenyl-beta-d-glucopyranosid
    • beta-arbutin
    • Arbutosie
    • Arbutus extract
    • Uresol
    • ARBUTIN CRYSTALLINE SYNTHETIC
    • ARBUTIN:B-D-GLUCOPYRANOSIDE, 4-HYDROXYPHENYL,
    • Hydroquinone glucose
    • .beta.-D-Glucopyranoside, 4-hydroxyphenyl
    • 4-hydroxyphenyl-á-d-glucopyranoside
    • hydroquinone O-β-D-glucopyranoside
    • ARBUTIN(P) PrintBack
    • ARBUTIN(RG)
    • 4-Hydroxyphenyl Beta-D-Glucopyranoside
    • 4-Hydroxyphenyl β-D-Glucopyranoside
    • 4-Hydroxyphenyl-β-D-glucopyranoside
    • 4-Hydroxyphenyl-β-D-glucopyranosidep
    • hydroquinone O-beta-D-glucopyranoside
    • Hydroquinoneβ-D-glucopyranoside
    • Hydroquinone-β-D-glucopyranoside
    • Hydroquinone-β-D-glucoside
    • β-Arbutin
    • Hydroquinone β-D-glucopyranoside
    • Ursi
    • p-Hydroxyphenyl beta-D-glucoside
    • p-Hydroxyphenyl beta-D-glucopyranoside
    • Hydroquinone-O-beta-D-glucopyranoside
    • Hydroquinone
    • A-D-glucopyranoside
    • C5INA23HXF
    • Hydroquinone beta-D-glucopyranoside
    • Arbutin, 95%
    • 4-Hydroxyphenyl-.beta.-D-glucopyranoside
    • Arbutyne
    • β - arbutin
    • MLS006012040
    • p-Hydroxyphenyl ?-D-glucoside
    • Hydroquinone ?-D-glucopyranoside
    • SMR001215811
    • DTXSID20859416
    • BCP18027
    • SY056800
    • NSC4036
    • p-Hydroxyphenyl .beta.-D-glucoside
    • BDBM50130191
    • FT-0622464
    • FT-0649357
    • CHEMBL79041
    • BJRNKVDFDLYUGJ-UHFFFAOYSA-N
    • Hydroquinone .beta.-D-glucopyranoside
    • SCHEMBL20468232
    • .beta.-Arbutin
    • BCP18147
    • HMS3655F18
    • MFCD09838262
    • (c) paragraph sign-Arbutin
    • 2-Hydroxymethyl-6-(4-hydroxy-phenoxy)-tetrahydro-pyran-3,4,5-triol
    • AKOS001581355
    • AC-8030
    • 4-Hydroxyphenyl .beta.-D-glucopyranoside
    • SY051904
    • p-Hydroxyphenyl .beta.-D-glucopyranoside
    • SCHEMBL36352
    • NS00004042
    • B2694-078258
    • 2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
    • AKOS021730279
    • HMS1648K06
    • 4-Hydroxyphenyl hexopyranoside
    • MDL: MFCD00016915
    • Inchi: 1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2
    • InChI Key: BJRNKVDFDLYUGJ-UHFFFAOYSA-N
    • SMILES: O1C(C(C(C(C1CO)O)O)O)OC1C=CC(=CC=1)O
    • BRN: 89673

Computed Properties

  • Exact Mass: 272.09000
  • Monoisotopic Mass: 272.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120
  • Molecular Weight: 272.25
  • Tautomer Count: 26
  • Surface Charge: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 120

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3582 (rough estimate)
  • Melting Point: 197.0 to 202.0 deg-C
  • Boiling Point: 561.6°C at 760 mmHg
  • Flash Point: 293.4ºC
  • Refractive Index: -65.5 ° (C=4, H2O)
  • Solubility: H2O: 50 mg/mL hot, clear
  • Water Partition Coefficient: 10-15 g/100 mL at 20 ºC
  • Stability/Shelf Life: Stable. Hygroscopic - store under dry nitrogen.
  • PSA: 119.61000
  • LogP: -1.42910
  • Solubility: It is easily hydrolyzed by dilute acid, soluble in water and ethanol, insoluble in chloroform, ether and carbon disulfide
  • Vapor Pressure: 2.30X10-12 mm Hg at 25 °C (est)
  • Merck: 773
  • Sensitiveness: Hygroscopic
  • Specific Rotation: -64 º (c=3)
  • Optical Activity: [α]/D -64.0±2.0°, c = 3 in H2O

Arbutin Security Information

Arbutin Customs Data

  • HS CODE:29389090
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Arbutin Pricemore >>

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Arbutin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:497-76-7)Arbutin
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:497-76-7)Arbutin
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:497-76-7)Arbutin
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Shanghai Jinhuan Chemical CO., LTD.
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(CAS:497-76-7)Arbutin
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Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Email:17464331@qq.com

Arbutin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Arbutin Related Literature

Additional information on Arbutin

Arbutin and CAS No. 497-76-7: A Comprehensive Overview in Modern Research

Arbutin, chemically identified by the compound code CAS No. 497-76-7, is a naturally occurring polyphenol derivative that has garnered significant attention in the field of pharmaceuticals and cosmetics due to its diverse biological activities. This compound, primarily found in plants such as mountain ash, rowanberry, and uva ursi, has been extensively studied for its potential therapeutic benefits. The molecular structure of Arbutin consists of a glucose moiety linked to a hydroxyphenyl group, which contributes to its unique pharmacological properties.

The chemical formula of Arbutin is C14H10O7, and it is classified as a flavonoid glycoside. Its stability and solubility profile make it an attractive candidate for various applications in drug formulation and cosmetic products. The compound exhibits remarkable antioxidant, anti-inflammatory, and antimicrobial properties, which have been the focus of numerous scientific investigations.

In recent years, the study of Arbutin has been further propelled by advancements in biochemical research. One of the most compelling areas of research involves its role in skin health and pigmentation regulation. Arbutin has been shown to inhibit tyrosinase activity, a key enzyme involved in the melanogenesis pathway. This property makes it a popular ingredient in skincare products designed to reduce hyperpigmentation and treat conditions such as melasma and age spots. The mechanism by which Arbutin achieves this effect involves the downregulation of melanin production, thereby promoting a more even skin tone.

Moreover, recent clinical trials have highlighted the potential of Arbutin as an anti-aging agent. Its ability to neutralize free radicals and reduce oxidative stress has been linked to improvements in skin elasticity and firmness. These findings have spurred interest in developing novel formulations that combine Arbutin with other bioactive compounds to enhance its efficacy. For instance, studies have demonstrated that the synergistic effect of Arbutin with vitamin C can lead to more pronounced anti-aging effects compared to using either compound alone.

The therapeutic applications of Arbutin extend beyond dermatology. Research has also explored its potential in treating various inflammatory conditions and metabolic disorders. For example, studies have indicated that Arbutin may possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Additionally, its anti-inflammatory effects have been investigated in the context of chronic inflammatory diseases such as rheumatoid arthritis.

The pharmacokinetics of Arbutin have also been a subject of interest. Upon oral administration, Arbutin is metabolized in the liver through glucuronidation and sulfation pathways, leading to its excretion via bile and urine. This metabolic profile suggests that Arbutin may have a relatively short half-life, necessitating repeated dosing for sustained therapeutic effects. However, ongoing research is exploring ways to optimize delivery systems, such as nanotechnology-based formulations, to enhance bioavailability and prolong systemic exposure.

In the realm of cosmetic science, Arbutin has been incorporated into a wide range of products beyond topical creams and serums. Its stability under various environmental conditions makes it suitable for use in both liquid and solid formulations. Furthermore, its compatibility with other cosmetic ingredients has allowed for the development of multifunctional products that address multiple skin concerns simultaneously.

The safety profile of Arbutin has also been thoroughly evaluated through extensive toxicological studies. These studies have consistently shown that Arbutin is well-tolerated at typical concentrations used in pharmaceuticals and cosmetics. However, as with any bioactive compound, it is essential to monitor for potential adverse reactions, particularly when used at higher concentrations or in individuals with sensitive skin types.

The future direction of research on Arbutin is likely to focus on elucidating its mechanisms of action at a molecular level and identifying new therapeutic applications. Advances in techniques such as high-throughput screening and computational modeling are expected to accelerate the discovery process. Additionally, there is growing interest in exploring the potential benefits of Arbutin for veterinary medicine, given its established safety profile.

In conclusion, Arbutin (CAS No. 497-76-7) is a versatile polyphenol derivative with significant potential in both human health and cosmetic applications. Its multifaceted biological activities make it a valuable compound for addressing various health challenges ranging from skin pigmentation issues to metabolic disorders. As research continues to uncover new insights into its pharmacological properties, it is likely that the applications of Arbutin will expand even further into uncharted territories within medicine and cosmetology.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:497-76-7)Arbutin
LE6534;LE18762;LE5679041
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:497-76-7)Arbutin
A827849
Purity:99%
Quantity:500g
Price ($):174.0
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